REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH2:3][CH2:4][CH:5]=[CH2:6].[CH3:7][SiH:8]([Cl:10])[Cl:9]>>[CH2:1]([Si:8]([CH3:7])([Cl:10])[Cl:9])[CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6]
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
C=CCCC=C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C[SiH](Cl)Cl
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C[SiH](Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
was kept below 55° C
|
Type
|
CUSTOM
|
Details
|
The product was isolated in 87.6% yield by distillation under reduced pressure (bp 67°-9° C./2 mm Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC=C)[Si](Cl)(Cl)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |